(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
Description
(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidinone ring, a furan ring, and a nitrophenyl group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Properties
IUPAC Name |
(5Z)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4S2/c17-13-12(22-14(21)15-13)7-10-4-5-11(20-10)8-2-1-3-9(6-8)16(18)19/h1-7H,(H,15,17,21)/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEZUPQHAAIZRW-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-nitrobenzaldehyde with 2-thioxo-1,3-thiazolidin-4-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring and thiazolidinone ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, (5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential antimicrobial and anticancer properties. It has shown promising activity against certain bacterial strains and cancer cell lines.
Medicine
The compound’s potential therapeutic applications are being explored in medicine. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of certain biological pathways. The thiazolidinone ring can also bind to metal ions, affecting their availability and activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-oxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one lies in its specific substitution pattern and the presence of both a nitrophenyl group and a thiazolidinone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
